Cas no 922727-41-1 (3,4-Dimethoxy-2-methylpyridine N-Oxide-d3)
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3
- 922727-41-1
- 3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium
- SCHEMBL3179374
-
- Inchi: 1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3
- InChI Key: UMVFRRJTPKYVAY-BMSJAHLVSA-N
- SMILES: O(C)C1=C(C=C[N+](=C1C)[O-])OC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 169.07400
- Monoisotopic Mass: 172.092723451g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 43.9Ų
Experimental Properties
- PSA: 43.92000
- LogP: 1.44070
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D460692-25mg |
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 |
922727-41-1 | 25mg |
$150.00 | 2023-05-18 | ||
| TRC | D460692-250mg |
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 |
922727-41-1 | 250mg |
$1171.00 | 2023-05-18 |
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Additional information on 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3
Introduction to 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 (CAS No. 922727-41-1)
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, identified by the Chemical Abstracts Service (CAS) number 922727-41-1, is a deuterated derivative of 3,4-dimethoxy-2-methylpyridine N-Oxide. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of deuterium atoms enhances its stability and isotopic purity, making it a valuable tool in various analytical and synthetic processes.
The molecular structure of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 consists of a pyridine ring substituted with a methyl group at the 2-position, methoxy groups at the 3- and 4-positions, and an N-oxide functional group. The deuterium labeling at specific positions further modifies its physical and chemical characteristics, making it particularly useful in high-resolution spectroscopic studies and as an internal standard in analytical chemistry.
In recent years, the demand for deuterated compounds has surged in the pharmaceutical industry due to their role in drug development and metabolic studies. 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 serves as an excellent reference standard for chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its high isotopic purity ensures accurate quantification and detection of target analytes in complex mixtures.
One of the most compelling applications of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is in the field of medicinal chemistry. Researchers have leveraged this compound to study the metabolic pathways of various drugs and to develop new therapeutic agents. The deuterated version allows for detailed investigation into the kinetics of drug metabolism, helping to predict potential side effects and optimize drug formulations.
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as catalytic hydrogenation, oxidation, and deuterium exchange are commonly used in its preparation. These methods highlight the compound's importance in both academic research and industrial applications.
Recent studies have demonstrated the utility of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 in the development of novel bioactive molecules. Its structural motif is found in several natural products and pharmaceuticals, suggesting its potential as a building block for new drugs. For instance, derivatives of this compound have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways.
The use of deuterated compounds like 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 also aligns with the growing trend towards green chemistry. By replacing protiated atoms with deuterium atoms, researchers can reduce the environmental impact of chemical processes while maintaining or even improving reaction efficiency. This approach is particularly relevant in large-scale pharmaceutical production where sustainability is a key concern.
In conclusion, 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 (CAS No. 922727-41-1) is a versatile and highly specialized compound with significant applications in pharmaceutical research, analytical chemistry, and drug development. Its unique properties make it an indispensable tool for scientists working on complex chemical problems. As research continues to evolve, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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